Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate
Overview
Description
Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate is an organic compound with the molecular formula C10H9BrN2O6 and a molecular weight of 333.09 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate can be synthesized through a multi-step process involving the bromination of 2-(5-nitro-2-pyridinyl)malonic acid followed by esterification with methanol. The reaction typically requires the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic Substitution: Substituted malonates with various functional groups.
Reduction: Amino derivatives of the original compound.
Ester Hydrolysis: Malonic acid derivatives.
Scientific Research Applications
Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate involves its interaction with various molecular targets, depending on the specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the nitro group and the pyridine ring can facilitate interactions with biological molecules through hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-bromo-2-(5-nitro-3-pyridinyl)malonate
- Dimethyl 2-bromo-2-(5-nitro-4-pyridinyl)malonate
- Dimethyl 2-bromo-2-(5-nitro-6-pyridinyl)malonate
Uniqueness
Dimethyl 2-bromo-2-(5-nitro-2-pyridinyl)malonate is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Properties
IUPAC Name |
dimethyl 2-bromo-2-(5-nitropyridin-2-yl)propanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O6/c1-18-8(14)10(11,9(15)19-2)7-4-3-6(5-12-7)13(16)17/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRNFSHZEAJUOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])(C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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